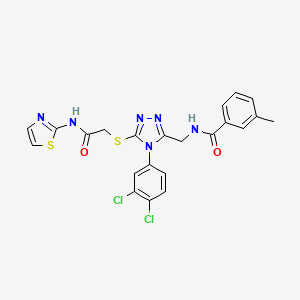
N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C22H18Cl2N6O2S2 and its molecular weight is 533.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide (CAS No. 391939-53-0) is a synthetic compound with diverse biological activities. Its complex structure includes a central 1,2,4-triazole ring, a thiazole moiety, and a dichlorophenyl group, which contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is C23H20Cl2N6O2S2, with a molecular weight of 547.47 g/mol. The structural features of the compound are significant for its biological activity:
| Component | Description |
|---|---|
| 1,2,4-Triazole Ring | A five-membered heterocyclic ring known for diverse biological properties. |
| Thiazole Moiety | Contains sulfur and nitrogen; potential for hydrogen bonding with biomolecules. |
| Dichlorophenyl Group | Enhances lipophilicity, influencing absorption and distribution in biological systems. |
| Dimethylbenzamide Group | Contributes to overall stability and interaction with biological targets. |
Anticancer Properties
Research has indicated that compounds containing thiazole and triazole moieties exhibit significant anticancer activity. In particular, studies have shown that derivatives similar to this compound demonstrate promising cytotoxic effects against various cancer cell lines:
- IC50 Values :
- Mechanism of Action :
Antimicrobial Activity
In addition to anticancer properties, the compound exhibits antimicrobial activity. Studies have demonstrated that derivatives bearing similar structural motifs can significantly inhibit the growth of pathogenic bacteria:
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Inhibition :
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Antitumor Activity
A study published in Molecules examined a series of thiazole derivatives for their cytotoxic effects on various cancer cell lines. The findings indicated that modifications in the phenyl ring significantly enhanced anticancer efficacy .
Study 2: Antimicrobial Evaluation
Another research article focused on the antimicrobial evaluation of thiazole derivatives revealed that certain compounds exhibited strong activity against both Gram-positive and Gram-negative bacteria, with notable selectivity towards specific strains .
Propiedades
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N6O2S2/c1-13-3-2-4-14(9-13)20(32)26-11-18-28-29-22(30(18)15-5-6-16(23)17(24)10-15)34-12-19(31)27-21-25-7-8-33-21/h2-10H,11-12H2,1H3,(H,26,32)(H,25,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISIZDCNUAJLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













